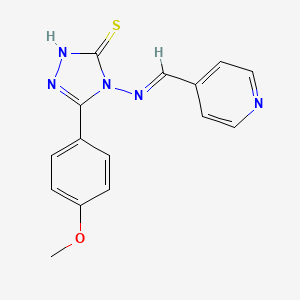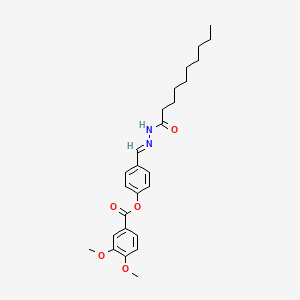
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions:
Condensation reactions: The final step often involves the condensation of the pyrazole derivative with a suitable aldehyde or ketone to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or chlorobenzyl groups.
Reduction: Reduction reactions can occur at the carbonyl or imine groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Antimicrobial agents: Pyrazole derivatives have shown potential as antibacterial and antifungal agents.
Anti-inflammatory drugs: Some compounds in this class exhibit anti-inflammatory properties.
Cancer research: Certain pyrazole derivatives are being studied for their anticancer activities.
Industry
Agriculture: These compounds can be used in the development of pesticides and herbicides.
Pharmaceuticals: They are key intermediates in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-2-methoxy-4-pyridinecarboxylate .
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide: .
Uniqueness
The uniqueness of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific substitution pattern and the presence of both chlorobenzyl and methoxybenzylidene groups, which may confer unique biological activities and chemical reactivity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
634897-36-2 |
|---|---|
Molekularformel |
C25H21ClN4O3 |
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-32-24-9-5-3-6-18(24)15-27-30-25(31)23-14-22(28-29-23)17-10-12-20(13-11-17)33-16-19-7-2-4-8-21(19)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI-Schlüssel |
BNVAKVNFRFHUOV-JFLMPSFJSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Kanonische SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12024565.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12024576.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024578.png)
![2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12024581.png)

![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12024584.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12024609.png)

![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12024623.png)



